3-Phenyl-1-oxoisochroman
Overview
Description
3-Phenyl-1-oxoisochroman is a heterocyclic organic compound characterized by a fused ring system consisting of a benzene ring and a lactone ring. This compound is known for its potential biological activities, including antioxidant and antiplatelet properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenyl-1-oxoisochroman can be synthesized through various methods. One common approach involves the cyclization of 2-(phenylmethyl)benzoic acid using dehydrating agents such as polyphosphoric acid or phosphorus pentoxide. The reaction typically occurs under reflux conditions, leading to the formation of the lactone ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1-oxoisochroman undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, bromine in acetic acid for bromination.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-oxoisochroman involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative processes by donating electrons or hydrogen atoms.
Antiplatelet Activity: It can inhibit the aggregation of platelets by interfering with the cyclooxygenase-1 (COX-1) enzyme and reducing the production of thromboxane A2, a potent platelet aggregator.
Comparison with Similar Compounds
3-Phenyl-1-oxoisochroman can be compared with other similar compounds, such as:
3-Phenyl-1H-isochromen-1-one: Similar structure but with a different oxidation state, leading to distinct chemical and biological properties.
1H-2-benzopyran-1-one (Coumarin): Shares the benzopyran core but lacks the phenyl group, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to its fused ring system and the presence of both aromatic and lactone functionalities, which contribute to its diverse reactivity and potential biological activities .
Properties
IUPAC Name |
3-phenyl-3,4-dihydroisochromen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-9,14H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDUCKCMZFPKND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294629 | |
Record name | 3-Phenyl-1-oxoisochroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2674-44-4 | |
Record name | NSC97487 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97487 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenyl-1-oxoisochroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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